molecular formula C13H11BrN2O3 B3878433 N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide

N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide

Cat. No. B3878433
M. Wt: 323.14 g/mol
InChI Key: HDIYGMDYGDWOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide, also known as BFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA-1 is a small molecule that belongs to the class of amides and has a molecular formula of C15H16BrN3O2.

Scientific Research Applications

N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has also been found to have anti-inflammatory and anti-microbial properties. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been tested for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.

Mechanism of Action

N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of misfolded proteins, which can induce cell death. N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The exact mechanism of how N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide induces apoptosis is not fully understood, and further research is needed to elucidate this process.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has also been found to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and DNA damage in cells. Additionally, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the activity of various enzymes, including chymotrypsin-like, trypsin-like, and caspase-like proteasome activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide in lab experiments is its high potency and specificity towards the proteasome. N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been reported to have a low toxicity and is relatively stable in biological systems. However, one of the limitations of using N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide is its hydrophobic nature, which can limit its solubility in aqueous solutions. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been found to have a short half-life in vivo, which can limit its use in animal studies.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide in inducing apoptosis in cancer cells. Additionally, more studies are needed to investigate the potential use of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide in drug delivery systems. Moreover, the development of more stable and soluble derivatives of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide can potentially overcome some of its limitations in lab experiments. Finally, the potential use of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide in combination with other chemotherapy drugs should be explored to enhance its therapeutic efficacy.
Conclusion
In conclusion, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide is a promising small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and specificity towards the proteasome make it an attractive candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide and its potential use in drug delivery systems. The development of more stable and soluble derivatives of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide can potentially overcome some of its limitations in lab experiments. Overall, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide holds great promise as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N'-(4-bromophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-9-3-5-10(6-4-9)16-13(18)12(17)15-8-11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIYGMDYGDWOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.